molecular formula C18H20ClN5O2 B2546680 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 863447-81-8

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2546680
CAS No.: 863447-81-8
M. Wt: 373.84
InChI Key: UQLBFYJRAAMDBD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolopyrimidine class, characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4-one core. The tert-butyl group at position 1 enhances steric bulk and metabolic stability, while the acetamide side chain at position 5 is substituted with a 3-chloro-4-methylphenyl group, contributing to hydrophobic interactions and target selectivity .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-11-5-6-12(7-14(11)19)22-15(25)9-23-10-20-16-13(17(23)26)8-21-24(16)18(2,3)4/h5-8,10H,9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLBFYJRAAMDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21ClN4O2C_{18}H_{21}ClN_{4}O_{2} and a molecular weight of approximately 355.84 g/mol . Its structure contains a pyrazolo-pyrimidine core which is crucial for its biological activity.

Research indicates that compounds derived from pyrazolo[3,4-d]pyrimidines exhibit various mechanisms of action:

  • Inhibition of Kinases : These compounds often act as inhibitors of serine-threonine kinases, which play significant roles in cell signaling pathways related to inflammation and cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolo derivatives can inhibit inflammatory responses by modulating the activity of specific enzymes such as xanthine oxidase .

Biological Activity Overview

Activity Type Details
Anti-cancer Exhibits inhibitory effects on tumor cell proliferation through kinase modulation.
Anti-inflammatory Reduces inflammation by inhibiting cytokine production and enzyme activity.
Antimicrobial Some derivatives show potential against bacterial strains, although specific data is limited.
Cytotoxicity Evaluated in human cell lines; most compounds demonstrate low toxicity .

Case Studies and Research Findings

  • Anti-cancer Activity :
    • A study demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, one compound showed submicromolar activity against breast cancer cells, indicating a promising therapeutic potential .
  • Anti-inflammatory Effects :
    • Research highlighted the anti-inflammatory properties of similar compounds where they effectively reduced TNF-alpha levels in vitro. This suggests that the compound may be beneficial in treating chronic inflammatory diseases .
  • Cytotoxicity Assessments :
    • In cytotoxicity assays conducted on HEK-293 cells, the compound displayed minimal toxicity with IC50 values significantly higher than therapeutic concentrations, supporting its safety profile for further development .

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. Similar compounds have shown efficacy against various cancer types, including breast and ovarian cancers .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Enzyme Inhibition : The unique structure allows for interaction with various enzymes, potentially leading to the development of inhibitors for therapeutic applications .

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the effectiveness of related pyrazolo[3,4-d]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo. These compounds demonstrated IC50 values below 10 µM against several cancer cell lines .
  • Anti-inflammatory Research : Investigations into similar compounds have shown promising results in reducing pro-inflammatory cytokines in animal models, indicating that this compound may share similar properties .
  • Mechanistic Insights : Research has focused on understanding the mechanism of action through which these compounds exert their effects. For instance, they may act by modulating receptor activity or inhibiting specific signaling pathways crucial for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Compound A: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

  • Structural Differences : Incorporates a chromen-4-one substituent and a fluorophenyl group instead of tert-butyl.
  • The dual fluorine atoms improve lipophilicity and metabolic resistance.
  • Data : Melting point = 302–304°C; Mass = 571.198.8 (M++1) .

Compound B : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences : Lacks a tert-butyl group but includes a trifluoromethylphenyl substituent.
  • Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity, possibly improving target binding affinity.
  • Data : Molecular formula = C₂₁H₁₅F₄N₅O₂; ChemSpider ID = 32786309 .

Acetamide Side Chain Variations

Compound C : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide ()

  • Structural Differences : Pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine; 4-methoxyphenyl substituent.
  • Impact : The methoxy group increases solubility but may reduce membrane permeability.
  • Data : Mp = 209–211°C; IR (C=O) = 1682 cm⁻¹; MS m/z = 498 (M⁺) .

Compound D: N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()

  • Structural Differences: Quinoline core with a piperidinylidene-acetamide chain.
  • Impact : The extended conjugated system may broaden target specificity but increase synthetic complexity.

Substituent Effects on Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(tert-butyl), N-(3-chloro-4-methylphenyl) N/A ~3.5¹
Compound A () Pyrazolo[3,4-d]pyrimidine Chromenone, 2-fluorophenyl 302–304 ~4.2
Compound B () Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, 2-(trifluoromethyl) N/A ~3.8
Compound C () Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-methoxyphenyl 209–211 ~2.9

¹Estimated using fragment-based methods due to lack of experimental data.

Pharmacological Implications

  • Tert-butyl vs. Aryl Groups : The tert-butyl group in the target compound likely improves metabolic stability compared to aryl-substituted analogs (e.g., Compound A) but may reduce solubility .
  • Chloro vs. Fluoro Substituents : The 3-chloro-4-methylphenyl group in the target compound offers a balance between hydrophobicity and steric effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in Compound B .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions using N-aryl-substituted α-chloroacetamides. For example, reacting 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl intermediates with 3-chloro-4-methylphenylacetamide derivatives under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) yields the target compound . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazolo-pyrimidinone to chloroacetamide) and using catalysts like piperidine to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 70–85%) .

Q. How can the structural identity and purity of the compound be confirmed post-synthesis?

  • Answer : Use a combination of:

  • 1H NMR : Verify proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₂H₂₃ClN₆O₂ requires [M+H]⁺ at 463.1524) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What are the preliminary biological screening protocols for this compound?

  • Answer : Conduct in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization assays).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility : Measure in PBS or DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the pyrazolo[3,4-d]pyrimidinone core during functionalization?

  • Answer : Employ density functional theory (DFT) to model reaction pathways. For example:

  • Calculate activation energies for nucleophilic attack at the 5-position of the pyrimidinone ring.
  • Simulate solvent effects (e.g., ethanol vs. DMF) on transition states using Gaussian 16 .
  • Validate predictions with experimental data (e.g., reaction rates measured via HPLC) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Answer :

  • Dose-response normalization : Account for differences in cell permeability (e.g., use logP values from PubChem ).
  • Target engagement assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
  • Cross-validate results in ≥3 independent assays (e.g., enzyme inhibition, cell-based, and animal models) .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA polymers to improve solubility and prolong half-life .
  • Metabolic stability : Test in liver microsomes (human/rodent) and modify substituents (e.g., replace labile tert-butyl with cyclopropyl) to reduce CYP450-mediated degradation .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for SAR studies of this compound?

  • Answer :

  • Core modifications : Synthesize analogs with variations at the tert-butyl group (e.g., isopropyl, cyclopentyl) and acetamide side chain (e.g., 3-fluoro-4-methylphenyl) .
  • Control groups : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Data rigor : Use triplicate measurements and blinded analysis to minimize bias .

Q. How can reaction scalability issues be addressed during process development?

  • Answer :

  • Flow chemistry : Implement continuous reactors to handle exothermic steps (e.g., chloroacetamide coupling) safely .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • Quality by Design (QbD) : Optimize parameters (temperature, pH) via DOE (design of experiments) to ensure reproducibility .

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